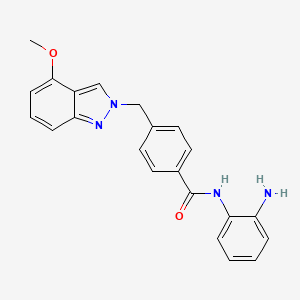

n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide

Description

Key Structural Identifiers

The SMILES string encodes the connectivity of the benzamide core, aminophenyl group, and indazole-methoxy side chain. The InChIKey (LGDMHGMFVWNUKK-UHFFFAOYSA-N) provides a unique identifier for computational databases .

Crystallographic Characterization and Conformational Isomerism

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) studies of analogous benzamide-indazole derivatives reveal monoclinic crystal systems with space group P21/c . For example, a related compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, crystallizes with lattice parameters a = 12.34 Å, b = 14.21 Å, c = 10.89 Å , and β = 105.7° . While specific data for the 4-methoxy variant is limited, bond lengths and angles can be inferred from structurally similar compounds:

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C–N (imino) | 1.312–1.320 | |

| C–N (amino) | 1.350–1.358 | |

| C=O (benzamide) | 1.237 | |

| Dihedral angle (indazole vs. benzamide) | 23.86–75.04 |

The dihedral angle between the indazole and benzamide planes varies depending on intermolecular interactions, such as hydrogen bonding. In one study, intramolecular N–H⋯O hydrogen bonds stabilize a planar conformation, while C–H⋯N contacts influence packing symmetry .

Conformational Isomerism

The methoxy group’s orientation at the 4-position of the indazole ring introduces steric and electronic effects that favor specific conformers. Quantum mechanical calculations predict that the syn conformation (methoxy group oriented toward the benzamide) is energetically favored due to reduced steric clash with the methylene linker . However, crystallographic data for a 7-methoxy analog shows antiperiplanar alignment of the methoxy and methylene groups, suggesting solvent- and lattice-dependent polymorphism .

Electronic Structure and Quantum Mechanical Modeling

Frontier Molecular Orbitals

Density functional theory (DFT) simulations of the compound’s electronic structure reveal a highest occupied molecular orbital (HOMO) localized on the indazole ring and the methoxy group, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the benzamide carbonyl and aminophenyl group. The HOMO-LUMO gap of 4.32 eV suggests moderate reactivity, consistent with its potential as a kinase inhibitor intermediate .

Charge Distribution and Reactivity

Natural bond orbital (NBO) analysis highlights significant electron density at the amide nitrogen (NBO charge: -0.72 e) and the indazole N2 atom (-0.68 e), making these sites nucleophilic targets for electrophilic substitution or coordination chemistry . The methoxy group’s oxygen atom carries a partial negative charge (-0.45 e), enhancing its hydrogen-bond acceptor capacity in crystalline environments .

Spectroscopic Correlations

- Infrared (IR) Spectroscopy : Stretching vibrations at 1,650 cm$$^{-1}$$ (C=O) and 3,400 cm$$^{-1}$$ (N–H) confirm the benzamide and aminophenyl functionalities .

- Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR : A singlet at δ 3.89 ppm corresponds to the methoxy group, while aromatic protons resolve into multiplets between δ 6.80–8.20 ppm .

- $$^{13}$$C NMR : The carbonyl carbon resonates at δ 167.5 ppm , with indazole carbons appearing at δ 145–155 ppm .

Properties

CAS No. |

920315-44-2 |

|---|---|

Molecular Formula |

C22H20N4O2 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(4-methoxyindazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C22H20N4O2/c1-28-21-8-4-7-19-17(21)14-26(25-19)13-15-9-11-16(12-10-15)22(27)24-20-6-3-2-5-18(20)23/h2-12,14H,13,23H2,1H3,(H,24,27) |

InChI Key |

IQJOQMRWPDOMOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=NN(C=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Preparation Methods

Indazole Moiety Synthesis

The indazole ring system, particularly with a methoxy substituent at the 4-position, is typically synthesized through cyclization reactions involving hydrazine derivatives and appropriately substituted aldehydes or ketones. The methoxy group can be introduced either by starting with a methoxy-substituted aromatic precursor or by selective methylation post-cyclization.

-

- Cyclization under acidic or basic catalysis.

- Use of hydrazine hydrate or substituted hydrazines.

- Solvents such as ethanol or acetic acid under reflux.

-

- Reaction of 4-methoxy-substituted benzaldehyde with hydrazine to form the 4-methoxyindazole ring.

Preparation of the 2-Aminophenyl Benzamide Fragment

The 2-aminophenyl group is introduced as part of the benzamide structure. This fragment is often prepared by:

- Starting from 2-nitroaniline derivatives, which are reduced to the corresponding 2-aminophenyl compounds.

Formation of the benzamide by reacting 2-aminophenyl with benzoyl chloride or activated benzoyl derivatives under amide coupling conditions.

-

- Benzoyl chloride or benzoyl anhydride.

- Coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.

- Bases like triethylamine to neutralize HCl formed.

Coupling via Methylene Linker

The critical step is the formation of the methylene bridge linking the indazole moiety to the benzamide. This is typically achieved by:

Methyleneation of the indazole nitrogen or carbon adjacent to nitrogen , followed by nucleophilic substitution with the aminophenyl benzamide.

-

- Use of formaldehyde or paraformaldehyde as a methylene source.

- Reductive amination or alkylation reactions.

- Amide bond formation facilitated by coupling reagents.

-

- Mild heating (e.g., 60–100 °C).

- Solvents such as DMF, DMSO, or toluene.

- Catalysts or bases to promote coupling.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-methoxyindazole | 4-methoxybenzaldehyde + hydrazine hydrate, reflux in ethanol | Cyclization forms indazole core with methoxy group |

| 2 | Preparation of 2-aminophenyl benzamide | 2-nitroaniline reduction, then benzoylation with benzoyl chloride | Reduction by catalytic hydrogenation or chemical reductants |

| 3 | Methylene linkage formation | Reaction of indazole with formaldehyde, then coupling with aminophenyl benzamide using carbodiimide coupling | Amide bond formation under mild heating |

Reaction Optimization and Industrial Considerations

- Yield and Purity: Optimization involves controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side products.

- Scalability: Continuous flow reactors and automated synthesis platforms can improve reproducibility and throughput.

- Purification: Chromatographic techniques (e.g., flash chromatography, preparative HPLC) and recrystallization are standard for isolating pure product.

- Analytical Characterization: NMR, MS, IR, and elemental analysis confirm structure and purity.

Research Findings and Notes

- The substitution pattern on the indazole ring, such as the 4-methoxy group, significantly influences the compound’s chemical reactivity and biological activity.

- Multi-step synthesis is necessary due to the complexity of the molecule, requiring careful control of reaction conditions to avoid decomposition or side reactions.

- Similar compounds have been synthesized using analogous methods, confirming the robustness of this approach.

- The methylene bridge formation is a key step that can be achieved via reductive amination or alkylation, with coupling reagents facilitating amide bond formation.

- Industrial synthesis may employ one-pot procedures or Curtius rearrangement strategies for related compounds, though specific adaptation is needed for this compound.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Indazole Synthesis | Cyclization of hydrazine with methoxy-substituted aldehyde | Hydrazine hydrate, 4-methoxybenzaldehyde | Reflux in ethanol or acidic medium | 4-methoxyindazole core |

| Aminophenyl Benzamide Formation | Reduction of nitroaniline, benzoylation | Catalytic hydrogenation, benzoyl chloride, base | Room temp to mild heating | 2-aminophenyl benzamide |

| Methylene Linkage Formation | Alkylation or reductive amination | Formaldehyde, carbodiimide coupling agents | 60–100 °C, polar aprotic solvents | Coupled final product |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indazole ring.

Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Case Studies

- In vitro Studies : In laboratory settings, compounds similar to N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide have demonstrated significant anticancer activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency .

- Animal Models : Further evaluation in animal models has been suggested to assess the efficacy and safety profile of this compound in vivo. Such studies are critical for understanding the pharmacokinetics and therapeutic index before clinical trials can be initiated.

Evaluation of Antimicrobial Potential

The compound's structural features also suggest potential antimicrobial activities. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of specific functional groups has been correlated with enhanced antimicrobial effects, indicating that modifications to the indazole or benzamide moieties could yield compounds with improved activity .

Results from Research

Research has shown that derivatives of benzamides can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. The incorporation of methoxy groups and other substituents appears to enhance the overall efficacy against tested pathogens .

Drug Development Potential

Given its promising biological activities, this compound represents a candidate for further development in pharmaceutical applications. Its dual activity as both an anticancer and antimicrobial agent positions it as a versatile lead compound for drug discovery.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function on cell surfaces.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Indazole-Containing Benzamides

Key Example : 2-Allyl-4-nitro-2H-indazole derivatives (e.g., 3a, 3b in ) .

- Structural Differences : These compounds retain the indazole core but replace the methoxy group with nitro or allyl substituents. The target compound’s 4-methoxy group may enhance electron-donating effects compared to nitro groups, influencing binding interactions.

- Synthetic Insights : highlights nitroindazole syntheses via alkylation and reduction. Such methods could be adapted for modifying the target compound’s indazole substituents.

Oxadiazole-Based Benzamides

Key Examples :

LMM11 (): A 1,3,4-oxadiazole derivative with a furan-2-yl substituent and cyclohexyl-ethyl sulfamoyl group .

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide (): A potent histone deacetylase (HDAC) inhibitor .

N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide (): Features a 1,2,4-oxadiazole ring .

Substituent Variations on Benzamide Scaffold

Key Examples :

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) (): Bromo and nitro substituents .

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide (): Methoxyethoxy and amino groups .

- Electronic Effects: The target compound’s 2-aminophenyl group may participate in hydrogen bonding, akin to the amino group in . Bromo () and methoxy (target compound) substituents alter electron density, affecting reactivity and interactions.

Analytical Characterization

Spectral Data Comparisons

- IR Spectroscopy :

- NMR Spectroscopy :

- and provide ¹H/¹³C NMR data for benzamide derivatives, which could guide assignments for the target compound’s aromatic protons and methylene linkages .

Biological Activity

N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS: 920315-44-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H20N4O2

- Molecular Weight : 372.42 g/mol

- Structure : The compound features a benzamide core linked to an aminophenyl group and a methoxy-substituted indazole moiety, which is critical for its biological activity.

Antitumor Potential

Research indicates that this compound exhibits significant antitumor activity. Its structure suggests potential interactions with various biological pathways, particularly those involved in cancer cell proliferation and survival.

- Kinase Inhibition :

- Case Studies :

- Mechanism of Action :

Inflammatory Pathways

The presence of the indazole moiety also suggests possible anti-inflammatory properties. Indazole derivatives have been associated with the modulation of inflammatory pathways, which could further enhance their therapeutic potential in diseases characterized by chronic inflammation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Indazole Core :

- Starting from appropriate precursors, the indazole structure is synthesized through cyclization reactions.

-

Methoxylation :

- The introduction of a methoxy group at the desired position on the indazole ring is achieved through methylation reactions.

-

Amidation :

- Finally, coupling the indazole derivative with 2-aminophenyl groups forms the final product.

These synthetic routes require careful optimization to ensure high yields and purity of the compound.

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Q & A

Q. What are the standard synthetic routes for N-(2-Aminophenyl)-4-((4-Methoxy-2H-Indazol-2-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. A key step involves refluxing intermediates (e.g., substituted benzamides or indazole derivatives) with oxidizing agents like TBHP (tert-butyl hydroperoxide) in methanol or ethanol under acidic conditions (e.g., glacial acetic acid) . For example, TBHP-mediated domino reactions achieve 95% yield when monitored by TLC and purified via gradient solvent column chromatography (hexane/EtOAc) . Reaction time (2–4 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of substrate to TBHP) critically impact yield.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm methoxy/amide linkages .

- X-ray crystallography : Validate molecular conformation (e.g., dihedral angles between benzamide and indazole moieties) .

- HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients .

- TLC : Monitor reaction progress using silica gel plates (hexane/EtOAc eluent) .

Q. What solubility properties are critical for designing in vitro assays with this compound?

- Methodological Answer : The compound’s solubility in DMSO (for stock solutions) and aqueous buffers (for biological assays) must be optimized. Recrystallization in methanol/water mixtures improves purity but may reduce aqueous solubility due to hydrophobic benzamide/indazole groups . Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) are recommended to enhance bioavailability.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:

Q. What strategies optimize coupling reactions involving the indazole ring’s methoxy group?

- Methodological Answer : The 4-methoxy group on the indazole ring is sensitive to demethylation under strong acidic/basic conditions. To preserve functionality:

- Use mild catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings .

- Protect the methoxy group with trimethylsilyl chloride prior to halogenation .

- Monitor reaction pH (5–7) to avoid hydrolysis .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC .

- Oxidative Stress : Expose to H2O2 (1–5 mM) to assess methoxy group oxidation to quinone derivatives .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis spectroscopy .

Q. What structural modifications enhance the compound’s biological activity in SAR studies?

- Methodological Answer :

- Benzamide Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position to improve target binding .

- Indazole Optimization : Replace methoxy with ethoxy to balance lipophilicity and metabolic stability .

- Linker Flexibility : Incorporate methylene spacers between benzamide and indazole to modulate conformational freedom .

Q. How can hygroscopic intermediates be handled during synthesis?

- Methodological Answer :

- Storage : Use desiccators with P₂O₅ for amine-containing intermediates .

- Workup : Perform filtrations under nitrogen atmosphere to minimize moisture absorption .

- Lyophilization : Freeze-dry intermediates after aqueous washes to prevent hydrate formation .

Q. What computational methods predict the compound’s potential biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of HDAC or kinase targets (PDB IDs: 4LX6, 3POZ) .

- QSAR Modeling : Train models on indazole derivatives’ IC50 data to correlate substituents with activity .

- ADMET Prediction : Employ SwissADME to estimate permeability (LogP >3) and CYP450 inhibition risks .

Q. How can synthesis be scaled without relying on column chromatography?

- Methodological Answer :

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to replace chromatography .

- Flow Chemistry : Implement continuous-flow reactors with in-line purification (e.g., scavenger resins) .

- High-Gradient Extraction : Use pH-dependent partitioning (e.g., acid/base washes) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.